An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-1-benzyl-piperidine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-1-benzyl-piperidine
Introduction
2-Aminomethyl-1-benzyl-piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a "privileged structure" frequently found in biologically active compounds and approved pharmaceuticals.[1] The addition of a benzyl group at the nitrogen atom and an aminomethyl group at the 2-position creates a molecule with interesting structural and electronic features, suggesting potential interactions with various biological targets.[2][3]
This technical guide provides a comprehensive overview of the available physicochemical data for 2-Aminomethyl-1-benzyl-piperidine and its closely related analogs. Due to the limited availability of direct experimental data for the title compound in public literature, this guide also includes detailed, proposed experimental protocols for its synthesis and for the evaluation of its potential biological activity as an acetylcholinesterase inhibitor, a common target for N-benzylpiperidine derivatives.[4][5]
Physicochemical Properties
Table 1: Calculated Properties for 2-Aminomethyl-1-benzyl-piperidine
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | (1-benzylpiperidin-2-yl)methanamine |
Table 2: Physicochemical Data of Structural Analogs
| Property | 2-(Aminomethyl)piperidine | 2-Benzylpiperidine |
| CAS Number | 22990-77-8[3] | 32838-55-4 |
| Molecular Formula | C₆H₁₄N₂[3] | C₁₂H₁₇N |
| Molecular Weight | 114.19 g/mol [3] | 175.27 g/mol |
| Appearance | Colorless to pale yellow liquid[6] | - |
| Boiling Point | 176.9°C at 760 mmHg[6] | - |
| Melting Point | 37.4°C (predicted)[6] | - |
| Density | 0.9406 g/mL at 25°C[3] | - |
| Solubility | Soluble in water[6] | 7.7 µg/mL (at pH 7.4) |
| pKa (protonated) | Not available | Not available |
Synthesis and Characterization
A specific, detailed synthesis protocol for 2-Aminomethyl-1-benzyl-piperidine is not described in the searched literature. However, a standard and highly effective method for the N-alkylation of secondary amines like piperidines is reductive amination.[7] This method involves the reaction of the amine with an aldehyde (in this case, benzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the desired amine.
Proposed Synthetic Workflow
Experimental Protocol: Synthesis via Reductive Amination[7]
This protocol describes the N-benzylation of 2-(aminomethyl)piperidine using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
2-(Aminomethyl)piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(aminomethyl)piperidine (1.0 eq) and anhydrous dichloromethane.
-
Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-Aminomethyl-1-benzyl-piperidine.
Potential Biological Activity and Screening
N-benzylpiperidine derivatives are known to exhibit a wide range of biological activities, with a significant number being investigated as inhibitors of acetylcholinesterase (AChE) for potential use in treating Alzheimer's disease.[4][5] The N-benzyl moiety can engage in crucial π-π stacking or cation-π interactions within the active site of various biological targets.[8] Given its structural similarity to known AChE inhibitors, 2-Aminomethyl-1-benzyl-piperidine is a candidate for evaluation against this enzyme.
AChE Inhibition Assay Workflow
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.[9][10][11]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (2-Aminomethyl-1-benzyl-piperidine) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer to the desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add various concentrations of the test compound or positive control to the respective wells. For the control wells (100% activity), add the solvent vehicle (DMSO).
-
Add the AChE solution to all wells except for the blank.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the DTNB solution followed by the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a specified duration (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
References
- 1. ijnrd.org [ijnrd.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. perlego.com [perlego.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
